2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane

Übersicht

Beschreibung

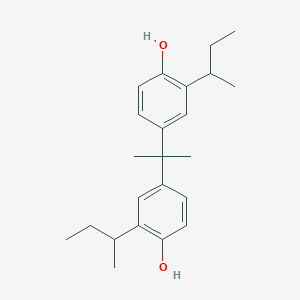

2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane is an organic compound with the molecular formula C23H32O2. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenolic groups attached to a propane backbone, with sec-butyl substituents on the phenolic rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane typically involves the condensation of 3-sec-butyl-4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydrogen atoms on the phenolic rings can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of halogenated or alkylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Endocrine Disruption Studies

Di-sec-butyl-BPA has been identified as a potential endocrine disruptor. Research indicates that it exhibits binding affinity to nuclear receptors, specifically retinoic acid-related orphan receptor gamma (RORγ), which is crucial in regulating various biological processes. Studies have demonstrated that this compound can act as an inverse agonist, influencing gene expression related to endocrine functions .

Antifouling Agents

Recent patents highlight the use of di-sec-butyl-BPA as an active ingredient in antifouling paints. The compound has shown effectiveness in controlling periphyton growth, making it suitable for marine applications such as ship hull coatings and fishing nets . This application is particularly relevant given the environmental concerns surrounding traditional antifouling agents.

Plastic Additives

Di-sec-butyl-BPA is utilized as a plastic additive to enhance the thermal stability and durability of polymers. Its antioxidant properties help prevent degradation during processing and extend the lifespan of plastic products .

Lubricants

In the formulation of lubricants, di-sec-butyl-BPA acts as a stabilizer, improving resistance to oxidation and thermal degradation in high-performance lubricants . This application is critical in automotive and industrial machinery where high temperatures are prevalent.

Case Studies

Wirkmechanismus

The mechanism of action of 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, making the compound an effective antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane can be compared with other bisphenols, such as:

Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins. Unlike BPA, this compound has sec-butyl substituents, which may influence its chemical properties and reactivity.

Bisphenol F (BPF): Another bisphenol used in the production of resins and coatings. BPF has a different substitution pattern on the phenolic rings compared to this compound.

Bisphenol S (BPS): Used as a substitute for BPA in various applications. BPS has a sulfone group instead of the propane backbone found in this compound.

The unique sec-butyl substituents in this compound may impart different physical and chemical properties compared to other bisphenols, potentially leading to distinct applications and reactivity profiles.

Biologische Aktivität

2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane, commonly referred to as di-sec-butyl-bisphenol (di-sec-butyl-BPA), is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmacology and materials science. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C23H32O2

- Molecular Weight : 352.50 g/mol

- CAS Number : 11439236

The compound features two phenolic groups that contribute to its antioxidant properties. The presence of these groups allows it to interact with free radicals, effectively neutralizing them and preventing oxidative damage within biological systems .

The biological activity of this compound is primarily attributed to its antioxidant capabilities. The phenolic hydroxyl groups can donate hydrogen atoms, which is crucial for stabilizing free radicals. This mechanism reduces oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Interaction with Receptors

Research indicates that this compound can modulate the activity of estrogen receptors (ER), particularly ERβ. It has been shown to bind to these receptors without activating them, suggesting potential use as an antagonist in estrogen-related pathways . This property could be significant in developing treatments for hormone-dependent cancers.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant activity. In vitro assays reveal that it can reduce oxidative stress markers in cellular models, highlighting its potential as a protective agent against oxidative damage.

Toxicological Studies

Toxicological assessments indicate that while lower doses may provide protective effects, higher doses can lead to adverse outcomes. For instance, animal studies have shown that excessive exposure can result in toxicity and disrupt endocrine functions .

In Vitro Studies

A study conducted on HeLa cells demonstrated that di-sec-butyl-BPA could inhibit the transcriptional activity of ERβ without activating it. This was evidenced by reporter assays where the compound was shown to bind effectively but did not induce gene expression like estradiol .

Animal Models

In animal studies, varying dosages of this compound were administered to evaluate its biological effects. Results indicated that at lower concentrations, the compound exhibited beneficial properties such as reduced oxidative stress and enhanced cellular proliferation. However, at higher concentrations, it showed signs of toxicity and endocrine disruption .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Antioxidant activity confirmed; inhibition of ERβ transcriptional activity observed. |

| Animal Models | Protective effects at low doses; toxicity and endocrine disruption at high doses noted. |

Eigenschaften

IUPAC Name |

2-butan-2-yl-4-[2-(3-butan-2-yl-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-7-15(3)19-13-17(9-11-21(19)24)23(5,6)18-10-12-22(25)20(14-18)16(4)8-2/h9-16,24-25H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMMFDPFFDQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465968 | |

| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32113-46-5 | |

| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32113-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.